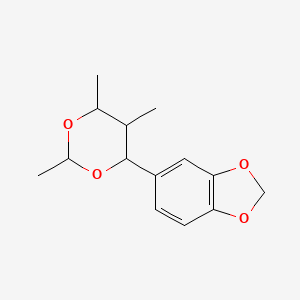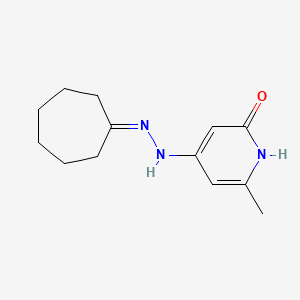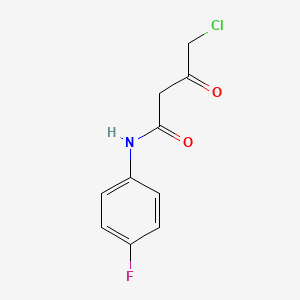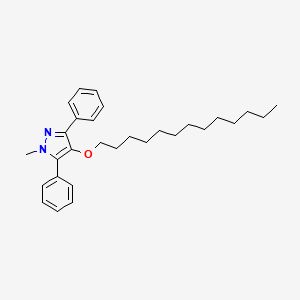
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- is an organic compound with the molecular formula C7H14O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a tetrahydrofuran ring with three methyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- typically involves the hydrogenation of 2,4,4-trimethylfuran. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process converts the furan ring into a tetrahydrofuran ring, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to achieve maximum conversion and selectivity, and the product is purified using distillation or chromatography techniques.
化学反応の分析
Types of Reactions
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound to form saturated alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the hydroxyl group allows it to form hydrogen bonds with target molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Furanol, tetrahydro-2,4,4-trimethyl-, cis-: A stereoisomer with similar chemical properties but different spatial arrangement.
2-Furanol, tetrahydro-2-methyl-: A related compound with a different substitution pattern on the furan ring.
3,4-Furandiol, tetrahydro-, trans-: Another derivative of furan with different functional groups.
Uniqueness
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- is unique due to its specific substitution pattern and stereochemistry. The presence of three methyl groups and the trans-configuration contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
61266-72-6 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
(2S,3R)-2,4,4-trimethyloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-5-6(8)7(2,3)4-9-5/h5-6,8H,4H2,1-3H3/t5-,6-/m0/s1 |
InChIキー |
HTDRIGIQKGOIGB-WDSKDSINSA-N |
異性体SMILES |
C[C@H]1[C@@H](C(CO1)(C)C)O |
正規SMILES |
CC1C(C(CO1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)



![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)

![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)



![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)
